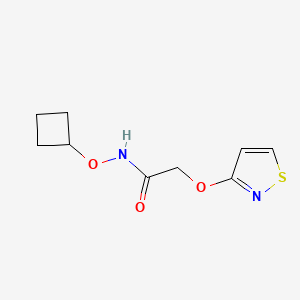
N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide, also known as CTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CTAA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 257.33 g/mol.
Mecanismo De Acción
The exact mechanism of action of N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide is not yet fully understood. However, studies have suggested that it may act by inhibiting the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide has also been shown to inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death.
Biochemical and Physiological Effects:
N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide has been shown to have several biochemical and physiological effects. Studies have demonstrated that it can induce oxidative stress and DNA damage in cancer cells, leading to cell death. N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell wall synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide in lab experiments is its potent anticancer, antibacterial, and antifungal properties. However, N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide. One potential area of research is the development of new analogs of N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide with improved solubility and lower toxicity. Another area of research is the investigation of the molecular mechanisms underlying the anticancer and antimicrobial activity of N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide. Finally, the potential applications of N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide in other areas such as agriculture and environmental science could also be explored.
In conclusion, N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide is a chemical compound that has shown promising potential in various areas of scientific research. Its potent anticancer, antibacterial, and antifungal properties make it a potential candidate for the development of new drugs and antibiotics. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas.
Métodos De Síntesis
The synthesis of N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide involves the reaction between 2-(1,2-thiazol-3-yloxy)acetic acid and cyclobutanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide.
Aplicaciones Científicas De Investigación
N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit promising anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide has also been shown to possess potent antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c12-8(10-14-7-2-1-3-7)6-13-9-4-5-15-11-9/h4-5,7H,1-3,6H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIDTJIWKQRKLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)ONC(=O)COC2=NSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B7437284.png)
![(1S,6R)-2-[4-methyl-6-(trifluoromethyl)pyrimidine-2-carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B7437288.png)
![(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-[4-(2H-tetrazol-5-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7437289.png)
![1-(3-chloro-2-fluorophenyl)-N-(3-hydroxyspiro[3.3]heptan-1-yl)triazole-4-carboxamide](/img/structure/B7437306.png)
![(2S)-N-(2,2-difluoroethyl)-1-[2-(4-hydroxy-2-methylphenyl)acetyl]piperidine-2-carboxamide](/img/structure/B7437315.png)
![2-methyl-2-phenoxy-1-[4-(2H-tetrazol-5-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7437323.png)
![N-[2-(5-oxopyrrolidin-2-yl)phenyl]-2-propylpyrazole-3-carboxamide](/img/structure/B7437332.png)

![2,4,5-trifluoro-3-hydroxy-N-[(5-methoxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]-N-methylbenzamide](/img/structure/B7437339.png)

![1-[2-(3-Chlorophenoxy)ethyl]-3-(3-hydroxyspiro[3.3]heptan-1-yl)urea](/img/structure/B7437352.png)
![N-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4-hydroxy-1,2-dimethylpyrrolidine-2-carboxamide](/img/structure/B7437358.png)
![N-[4-(5-cyanopyridin-2-yl)oxycyclohexyl]-2-hydroxy-3,3-dimethylpentanamide](/img/structure/B7437372.png)